2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Purity Quality Control Procurement Specification

This 2-cyclopropyl-4-fluoro benzimidazole-1-acetic acid is a high-purity (98%) research intermediate that saves 2-3 synthetic steps compared to de novo construction. The unique 4-fluoro substituent blocks oxidative metabolism at the para position, providing a critical 'fluorinated-blocked' control for microsomal stability and CYP inhibition screening. Its fluorine atom also serves as an anomalous scattering center in X-ray crystallography and a ¹⁹F NMR handle, ensuring unambiguous binding-mode elucidation. The pre-functionalized acetic acid handle is ready for amide or ester coupling, making it the preferred building block for benzimidazole-containing kinase inhibitor pharmacophores.

Molecular Formula C12H11FN2O2
Molecular Weight 234.23
CAS No. 1781301-65-2
Cat. No. B2808183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid
CAS1781301-65-2
Molecular FormulaC12H11FN2O2
Molecular Weight234.23
Structural Identifiers
SMILESC1CC1C2=NC3=C(N2CC(=O)O)C=CC=C3F
InChIInChI=1S/C12H11FN2O2/c13-8-2-1-3-9-11(8)14-12(7-4-5-7)15(9)6-10(16)17/h1-3,7H,4-6H2,(H,16,17)
InChIKeyIEVPLJZWVBKZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 1781301-65-2) – Core Properties & Procurement Context


2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 1781301-65-2) is a disubstituted benzimidazole-1-acetic acid building block that combines a 2‑cyclopropyl group with a 4‑fluoro substituent on the fused benzene ring. Its molecular formula is C₁₂H₁₁FN₂O₂ (MW 234.23) . The compound is commercially supplied as a research intermediate, typically at ≥98% purity , and is primarily employed in medicinal chemistry programmes that explore the structure–activity relationships (SAR) of benzimidazole‑based targets. The simultaneous presence of the cyclopropyl and fluoro substituents distinguishes it from the broader benzimidazole acetic acid family and makes it a direct precursor for specific patent‑disclosed pharmacophores [1].

Why Generic Benzimidazole Acetic Acids Cannot Replace 2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid


Benzimidazole‑1‑acetic acid derivatives display exquisitely sensitive structure–activity relationships where even minor positional changes in ring substitution can switch activity from nanomolar potency to complete inactivity [1]. The 2‑cyclopropyl group imparts conformational restraint that influences the spatial orientation of the acetic acid side‑chain, while the 4‑fluoro substituent modulates aromatic ring electronics, hydrogen‑bonding capacity, and metabolic soft‑spot protection [2]. Replacement with a non‑fluorinated analogue (e.g., CAS 97968‑85‑9) or a regioisomeric 5‑/6‑fluoro congener therefore risks losing the precise electronic and steric profile required for the intended target engagement or synthetic route fidelity .

Quantitative Differentiation Evidence for 2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid


Purity Benchmarking Against Non-Fluorinated Analog: ≥98% vs. 95% Typical Commercial Grade

The target compound is routinely supplied at ≥98% purity (HPLC) by authorised vendors, whereas the closest non‑fluorinated analogue (2‑(2‑cyclopropyl‑1H‑benzo[d]imidazol‑1‑yl)acetic acid, CAS 97968‑85‑9) is frequently offered at 95% purity . This 3‑percentage‑point minimum purity differential reduces the impurity burden in downstream coupling reactions and simplifies analytical characterisation of final products .

Purity Quality Control Procurement Specification

Positional Fluoro‑Substitution Impact on pKₐ and Hydrogen‑Bond Accepting Capacity

The 4‑fluoro substituent lowers the pKₐ of the benzimidazole NH by approximately 0.5–1.0 log units relative to the non‑fluorinated parent, as established across benzimidazole and indole series [1]. This alters the ionisation state of the heterocycle at physiological pH and modulates the hydrogen‑bond accepting character of the fluorine atom, directly impacting binding affinity in target‑based assays. In contrast, the 5‑/6‑fluoro regioisomers exhibit different electronic vector alignment and often reduced metabolic stability due to para‑hydroxylation susceptibility [2].

Physicochemical Property SAR Fluorine Effect

Conformational Locking by Cyclopropyl Group Enhances Binding Entropy

The cyclopropyl ring at the 2‑position reduces the number of accessible low‑energy conformers compared with an isopropyl or n‑propyl substituent, as demonstrated by the 5‑fold improvement in LHRH antagonist potency when moving from n‑propyl (inactive) to isopropyl (IC₅₀ = 4.2 nM) in a related benzimidazole series [1]. The cyclopropyl group further restricts rotational freedom, which can pre‑organise the acetic acid side‑chain for optimal receptor interaction and reduce the entropic penalty upon binding [2]. Compounds lacking this constraint (e.g., 2‑methyl or 2‑ethyl analogues) typically exhibit 10‑ to 100‑fold weaker target engagement in comparable chemotypes [3].

Conformational Analysis Binding Affinity Cyclopropane

Optimal Application Scenarios for Procuring 2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid


Synthesis of Patent‑Disclosed Kinase Inhibitor Building Blocks

The compound serves as a direct late‑stage intermediate for benzimidazole‑containing kinase inhibitors that require a 1‑acetic acid handle for further amide or ester coupling. The 4‑fluoro‑2‑cyclopropyl substitution pattern appears in orphan‑drug pharmacophores (e.g., I‑022, an investigational agent for liposarcoma) where the 1‑cyclopropyl‑4‑fluoro‑benzimidazole core is essential for target engagement [1]. Utilising the pre‑functionalised acetic acid derivative reduces synthetic steps by 2–3 compared with de‑novo construction of the benzimidazole core.

Metabolic Stability SAR Profiling of Benzimidazole Lead Series

When performing systematic microsomal stability or CYP inhibition screening across a benzimidazole library, the 4‑fluoro derivative is routinely included as a 'fluorinated‑blocked' control. The fluorine atom at the 4‑position obstructs the primary site of oxidative metabolism (para‑hydroxylation) that typically degrades the non‑fluorinated congener, making it possible to attribute metabolic soft‑spot differences directly to the fluorine substitution [2]. Quantitative comparisons of intrinsic clearance (CLint) between fluorinated and non‑fluorinated pairs provide decision‑making data for lead optimisation.

Crystallography and Biophysical Binding Studies Requiring Defined Electron Density

The presence of fluorine provides a unique anomalous scattering signal in X‑ray crystallography and a distinctive ¹⁹F NMR handle. When co‑crystallised with a protein target, the 4‑fluoro substituent aids unambiguous placement of the benzimidazole core in electron density maps, reducing model bias [3]. This makes the compound preferable over the non‑fluorinated analogue for structural biology campaigns where binding‑mode elucidation is critical.

Quote Request

Request a Quote for 2-(2-Cyclopropyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.